molecular formula C8H7NO4S B3054307 Methyl 3-nitro-4-sulfanylbenzoate CAS No. 59515-34-3

Methyl 3-nitro-4-sulfanylbenzoate

Cat. No.: B3054307
CAS No.: 59515-34-3
M. Wt: 213.21 g/mol
InChI Key: JPDSHWJXMMBSTD-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-sulfanylbenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, featuring a nitro group at the third position and a sulfanyl group at the fourth position on the benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-nitro-4-sulfanylbenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-sulfanylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the sulfanyl group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Another synthetic route involves the esterification of 3-nitro-4-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-sulfanylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Oxidation: The sulfanyl group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Reduction: 3-amino-4-sulfanylbenzoate.

    Oxidation: Methyl 3-nitro-4-sulfonylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-nitro-4-sulfanylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.

    Medicine: Explored for its potential use in drug development. The compound’s structural features make it a candidate for the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique functional groups allow for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-sulfanylbenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Methyl 3-nitro-4-sulfanylbenzoate can be compared with other similar compounds such as:

    Methyl 3-nitrobenzoate: Lacks the sulfanyl group, resulting in different reactivity and applications.

    Methyl 4-sulfanylbenzoate:

    Methyl 3-amino-4-sulfanylbenzoate: The amino group provides different reactivity compared to the nitro group, affecting its applications in synthesis and biological studies.

The presence of both the nitro and sulfanyl groups in this compound makes it unique, offering a combination of reactivity and functional versatility that is not found in the individual components.

Properties

IUPAC Name

methyl 3-nitro-4-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)5-2-3-7(14)6(4-5)9(11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSHWJXMMBSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625150
Record name Methyl 3-nitro-4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59515-34-3
Record name Methyl 3-nitro-4-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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